molecular formula C15H18O5 B13124573 3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester CAS No. 129287-92-9

3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester

Cat. No.: B13124573
CAS No.: 129287-92-9
M. Wt: 278.30 g/mol
InChI Key: VFCLMGYHBZGMBS-UHFFFAOYSA-N
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Description

3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester is an organic compound with the molecular formula C17H22O5. It is a derivative of cyclobutane, featuring a benzyloxy group and two carboxylic acid ethyl ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester typically involves the reaction of cyclobutane derivatives with benzyloxy and carboxylic acid ethyl ester groups. One common method involves the use of cyclobutanone as a starting material, which undergoes a series of reactions including alkylation, esterification, and benzylation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester groups can undergo hydrolysis to release carboxylic acids, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-ethoxycarbonyl-3-phenylmethoxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-2-19-14(18)15(13(16)17)8-12(9-15)20-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCLMGYHBZGMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144276
Record name 1,1-Cyclobutanedicarboxylic acid, 3-(phenylmethoxy)-, monoethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129287-92-9
Record name 1,1-Cyclobutanedicarboxylic acid, 3-(phenylmethoxy)-, monoethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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